

# Physicochemical Properties & Membrane Interactions of Amantadine Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Amantadine Hydrochloride

CAS No.: 665-66-7

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Property / Aspect	Key Findings	Experimental Evidence & Conditions
<b>Solubility</b>	<b>Lipids:</b> Highest in Glyceryl monostearate (40.36 mg/g). <b>Oils:</b> Highest in Eucalyptus oil (3.45 mg/ml). <b>Surfactants:</b> Highest in Tween-20 (3.47 mg/ml). [1]	Solubility studies in various solid/liquid lipids and surfactants; Derivatization with 1,2-naphthoquinone-4-sulphonate for UV-Vis analysis.
<b>Membrane Partitioning</b>	Preferentially partitions into lipid bilayers over aqueous solution; significantly more soluble in membranes than in bulk hydrocarbon solvent. [2] [3]	Molecular dynamics (MD) simulations; experimental partitioning studies.
<b>Depth &amp; Localization in Bilayer</b>	<b>Preferred Location:</b> Interfacial region, near lipid glycerol backbone and headgroups. <b>Protonation State Effect:</b> Protonated species favors interfacial region but has a large energy barrier in bilayer center; deprotonated species can permeate more easily. [2] [3] [4]	Potential of Mean Force (PMF) calculations using MD simulations; Neutron and X-ray diffraction on DOPC bilayers; Solid-state NMR.
<b>Domain Preference</b>	Preferentially associates with <b>disordered liquid-disordered (Ld) domains</b> (e.g., POPC-rich) and <b>domain boundaries</b> over	Combined Langmuir trough, Differential Scanning Calorimetry (DSC), and MD

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	ordered, raft-like liquid-ordered (Lo) domains. [2] [5]	simulations on phase-separated POPC/DSPC/Cholesterol membranes.
<b>Effect on Membrane Structure</b>	<b>Disordering effect:</b> Increases membrane fluidity and disorder. <b>Disruptive property:</b> Can disrupt membrane integrity at high concentrations. [2] [4] [5]	Langmuir isotherms show increased lipid area; DSC shows lowered phase transition temperature; Droplet Interface Bilayer (DIB) experiments.

## Key Experimental Protocols for Investigating Membrane Interactions

The following section details the core methodologies used to generate the data summarized above, providing a roadmap for your own experimental work.

### Langmuir Trough Monolayer Experiments

This technique measures the surface pressure-area ( $\pi$ -A) isotherms of lipid monolayers to study drug-lipid interactions and domain preference [2] [5].

- **Lipid Preparation:** Lipids (e.g., POPC, DSPC, DPhPC) are dissolved in chloroform. Amantadine is added to the lipid solution at the desired molar ratio.
- **Monolayer Formation:** The mixed solution is spread dropwise onto the subphase of a Langmuir trough (typically a buffered saline solution at a controlled temperature, e.g., 25°C).
- **Compression & Data Collection:** The movable barrier compresses the monolayer at a constant rate while a sensor records the surface pressure. Isotherms (surface pressure vs. molecular area) are generated for pure lipids and lipid-amantadine mixtures.
- **Data Analysis:** A shift in the isotherm towards a larger molecular area in the presence of amantadine indicates its incorporation into the monolayer and a disordering effect [2]. Analysis of the compression modulus can reveal preferential interaction with specific lipid types.

### Differential Scanning Calorimetry (DSC)

DSC detects changes in the phase transition behavior of lipid bilayers, revealing the thermodynamic impact of drug incorporation [2] [4] [5].

- **Sample Preparation:** Multilamellar vesicles (MLVs) are prepared from lipids like DMPC or DMPE in buffer. Amantadine is added to the lipid suspension.
- **Measurement:** The sample and a reference (buffer) are heated at a controlled rate (e.g., 1°C/min).
- **Data Analysis:** The main phase transition temperature ( $T_m$ ) and enthalpy ( $\Delta H$ ) are determined from the endothermic peak. A **decrease in  $T_m$**  and a **broadening of the transition peak** in the presence of amantadine are characteristic of a membrane-disordering effect [2] [4].

## Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the location, orientation, and dynamics of amantadine within a modeled lipid bilayer [2] [3].

- **System Setup:** A hydrated lipid bilayer (e.g., POPC) is constructed. One or more amantadine molecules are placed in the water phase or within the bilayer.
- **Force Field & Parameters:** Appropriate force fields (e.g., CHARMM, GROMOS) are used for lipids, water, and amantadine. The protonation state of amantadine must be defined.
- **Simulation Run:** The system is energy-minimized and equilibrated before a production run (typically hundreds of nanoseconds to microseconds) is performed.
- **Analysis:**
  - **Density Profiles:** The probability distribution of atoms (e.g., amantadine, lipid phosphorus, lipid tails) along the bilayer normal (z-axis) reveals preferential localization [2].
  - **Potential of Mean Force (PMF):** The free energy profile for transferring an amantadine molecule across the bilayer is calculated, often using umbrella sampling, to identify energetically favorable positions and barriers to permeation [3].

## X-ray Diffraction on Multilamellar Systems

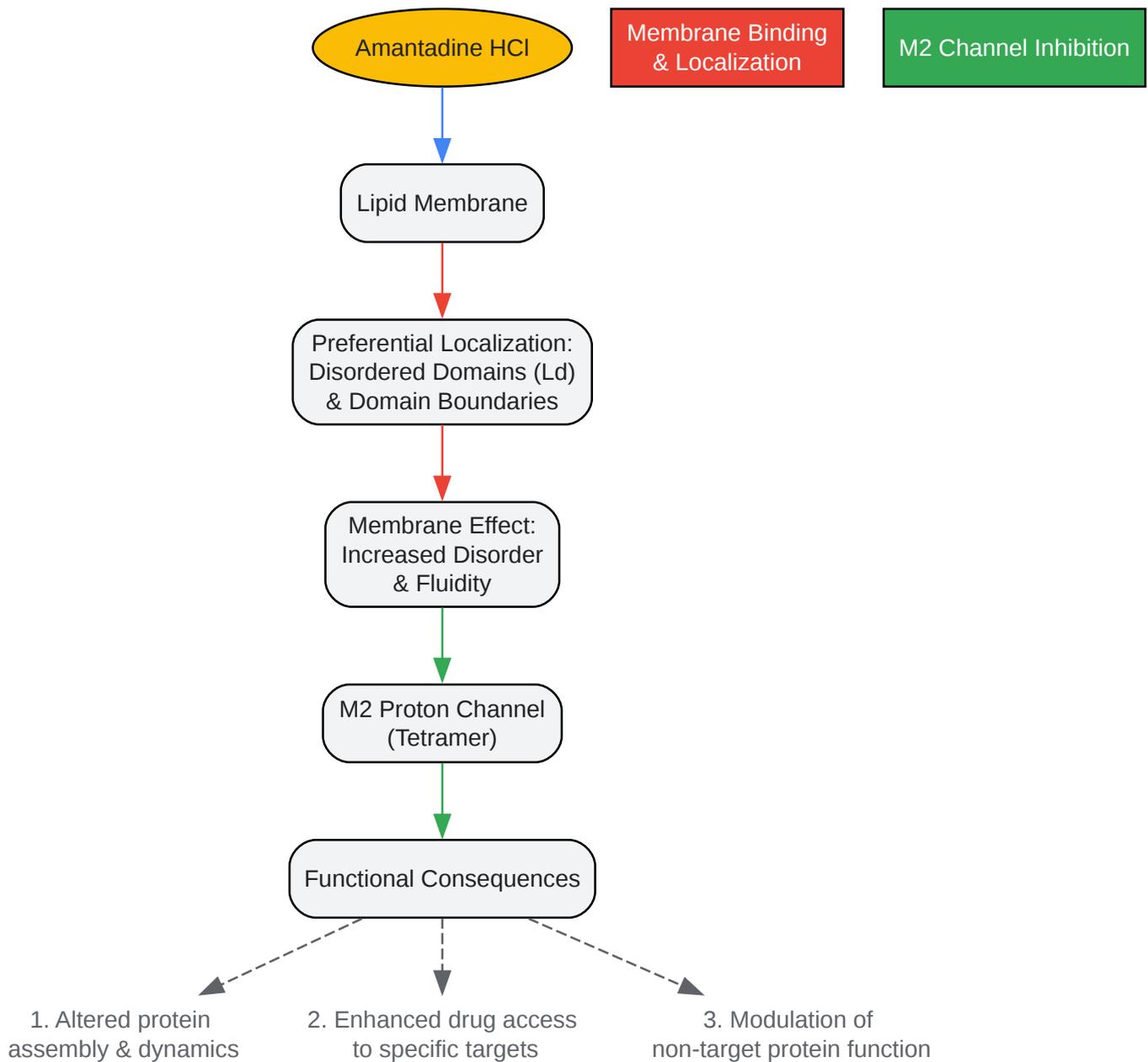
This method is used to determine structural changes in the lipid lamellae upon drug interaction [4].

- **Sample Preparation:** Dry phospholipid films (e.g., DMPC, DMPE) are hydrated with buffer or an amantadine solution and left to equilibrate.
- **Data Collection:** The samples are exposed to X-rays, and the small-angle reflections are recorded. These reflections correspond to the bilayer repeat distance (d-spacing).
- **Data Analysis:** Changes in the d-spacing and the intensity of the reflections indicate that amantadine has incorporated into the bilayer and altered its structure. For instance, a decrease in d-spacing in

DMPC suggests a condensing effect on the headgroups [4].

## Mechanism of Action & Functional Implications

The interaction of amantadine with lipid membranes has direct functional consequences, extending beyond passive diffusion to active modulation of the membrane environment and its proteins.



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### *Mechanisms of Amantadine's Interaction with Membranes and Proteins*

- **Modulation of Target Protein Dynamics:** As illustrated, amantadine's interaction with the membrane itself can directly affect its viral target, the influenza A M2 proton channel. NMR studies show that amantadine binding to the channel **accelerates the uniaxial rotational diffusion of the M2 helical bundle** within the bilayer, leading to a more stable and cohesive tetramer [6]. Furthermore, in thicker membranes, amantadine binding induces a conformational change that **closes the C-terminal pore** of the channel, physically blocking proton conductance [7]. This demonstrates a dual mechanism: direct pore blockage and allosteric inhibition via membrane-mediated effects.
- **Implications for Drug Delivery and Targeting:** The preference for disordered lipid domains means amantadine, and potentially its nanoformulations, will naturally accumulate in specific regions of cellular membranes. This can be exploited for drug delivery. For instance, nanostructured lipid carriers (NLCs) have been successfully developed for the nose-to-brain delivery of amantadine, bypassing the blood-brain barrier to treat Parkinson's disease [8]. Furthermore, a specific **amantadine-sensitive transport system** has been identified at the inner blood-retinal barrier, which actively transports lipophilic primary amines like amantadine into the retina [9]. This system could be leveraged for targeted retinal drug delivery.

## Conclusion

In summary, **amantadine hydrochloride** is not merely a passive passenger in lipid membranes but an active modulator of the lipid environment. Its physicochemical profile—high lipid solubility, specific domain preference, and membrane-disordering effect—is intrinsically linked to its mechanisms of action against targets like the influenza M2 channel and its potential for advanced CNS and retinal drug delivery. Understanding these detailed biophysical interactions is crucial for rational drug design and the development of more effective lipid-based nanocarriers.

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